3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolopyrazinones are a class of organic compounds that contain a pyrazinone ring fused with a triazole ring . They are known for their diverse biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate precursor with a reagent that can introduce the triazole ring . For example, a common method for synthesizing triazoles involves the [3+2] cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of triazolopyrazinones is characterized by a pyrazinone ring fused with a triazole ring. The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis
Triazolopyrazinones can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in further cycloaddition reactions, substitution reactions, or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrazinones depend on their exact structure. Factors that can influence these properties include the nature and position of the substituents on the rings, the presence of additional functional groups, and the overall size and shape of the molecule .科学的研究の応用
Anticonvulsant Activity
Compounds related to 1,2,4-triazolo[4,3-a]pyrazines, including derivatives similar to the chemical , have been studied for their anticonvulsant activity. Specifically, a study demonstrated that some of these compounds exhibited potent activity against maximal electroshock-induced seizures in rats, indicating their potential use in the treatment of convulsive disorders (Kelley et al., 1995).
Method Development for Quantification
Research has been conducted to develop methods for the quantification of similar compounds, which is crucial in pharmaceutical development. A study focused on the quantification method for a substance similar to the chemical using nonaqueous potentiometric titration. The validation of this method confirmed its accuracy and precision, which is essential for the proper dosing and safety of pharmaceutical agents (Netosova et al., 2021).
Potential as Adenosine Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one structure, related to the chemical , has been identified as a versatile scaffold for developing adenosine human receptor antagonists. These compounds are of interest due to their potential in treating various diseases, including Parkinson's disease. One study found that certain derivatives demonstrated the ability to counteract neurotoxicity in human neuroblastoma cells, an in vitro model of Parkinson's disease (Falsini et al., 2017).
Synthesis Enhancements for Pharmaceutical Agents
Enhancements in the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, closely related to the chemical , have been proposed to increase the chemical diversity of the final products. Such advancements are critical for creating compounds with various pharmacological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities (Kulikovska et al., 2014).
作用機序
Safety and Hazards
As with any chemical compound, the safety and hazards associated with triazolopyrazinones depend on their specific structure and properties. Some may be harmful if swallowed, inhaled, or come into contact with skin. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .
将来の方向性
Research into triazolopyrazinones is ongoing, with many potential applications in medicinal chemistry. Future directions may include the design and synthesis of new triazolopyrazinones with improved biological activity, the exploration of new synthetic methods, and the investigation of their mechanisms of action .
特性
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-2-29-17-9-3-14(4-10-17)18(27)13-30-21-24-23-19-20(28)25(11-12-26(19)21)16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHAQQSOLWEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。